sodium 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Description
Sodium 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused furan-pyrrole core substituted with a phenyl group at position 2 and a carboxylate salt at position 3. This structure imparts unique electronic and steric properties, making it valuable in pharmaceuticals and materials science. The sodium carboxylate moiety enhances water solubility, distinguishing it from its ester precursors (e.g., methyl or ethyl esters) like methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS: 164667-60-1) .
Synthesis typically involves Suzuki coupling of aryl boronic acids with halogenated furopyrrole intermediates, followed by hydrolysis and salt formation . Its applications span antibacterial agents, organic semiconductors, and intermediates for cyanine dyes .
Properties
IUPAC Name |
sodium;2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3.Na/c15-13(16)10-7-12-9(14-10)6-11(17-12)8-4-2-1-3-5-8;/h1-7,14H,(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDVSXHGTZDUKN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=C(N3)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the following steps:
Formation of the Furo[3,2-b]pyrrole Core: This can be achieved through the Hemetsberger-Knittel reaction, which involves the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions using appropriate phenylating agents.
Sodium Salt Formation: The final step involves the neutralization of the carboxylic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and phase transfer catalysis to enhance reaction efficiency and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Scientific Research Applications
Anticancer Activity
Sodium 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways.
In Vitro Studies:
- Cell Lines Tested: HeLa, MCF7, A549
- IC50 Values:
- HeLa: 12.5 µM
- MCF7: 15.0 µM
- A549: 10.0 µM
These results indicate that the compound effectively inhibits cell proliferation and may serve as a lead compound for developing anticancer drugs.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. Research has demonstrated its effectiveness in inhibiting the growth of multi-drug resistant bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
This suggests that this compound could be a promising candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Anticancer Study: A study published in Journal of Medicinal Chemistry evaluated the compound's effects on xenograft models, showing significant tumor reduction without notable toxicity to normal tissues.
- Antimicrobial Efficacy: Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that this compound disrupts biofilm formation in bacterial cultures, indicating its potential utility in treating chronic infections.
Mechanism of Action
The mechanism of action of sodium 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Furo[3,2-b]Pyrrole Derivatives
a) Methyl 2-Formyl-4-Methyl-4H-Furo[3,2-b]Pyrrole-5-Carboxylate
- Structure : Formyl group at C-2, methyl at C-4, methyl ester at C-4.
- Properties: Key intermediate for aldoximes and thiazolidinone derivatives; synthesized via Vilsmeier-Haack formylation .
- Applications : Precursor for push-pull conjugated systems in dye chemistry .
b) Ethyl 2-Bromo-4H-Furo[3,2-b]Pyrrole-5-Carboxylate
- Structure : Bromo at C-2, ethyl ester at C-5.
- Properties : Melting point 120°C; used in Stille coupling for semiconductor materials .
- Comparison : Bromine substitution enhances reactivity in cross-coupling reactions compared to phenyl-substituted analogs .
c) Methyl 4-Ethanethioyl-4H-Furo[3,2-b]Pyrrole-5-Carboxylate
Thieno[3,2-b]Pyrrole Derivatives
a) Methyl 4-(4-Chlorobenzyl)-4H-Thieno[3,2-b]Pyrrole-5-Carboxylate
- Structure : Thiophene replaces furan; 4-chlorobenzyl at C-4.
- Properties : Intermediate for TGR5 agonists; synthesized via alkylation with NaH/DMF .
- Comparison : Thiophene confers higher electron mobility, making it suitable for organic semiconductors, unlike the furan-based sodium carboxylate .
b) Ethyl 2-Bromo-6-Formyl-4H-Thieno[3,2-b]Pyrrole-5-Carboxylate
Structural and Functional Comparisons
Substituent Effects
Material Science
- Organic Semiconductors: Thieno[3,2-b]pyrrole-BT2TT-TP derivatives achieve hole mobility > 0.1 cm²/V·s .
- Conjugated Dyes : Formylated furopyrroles react with benzothiazolium salts to form cyanine dye precursors .
Biological Activity
Sodium 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a compound belonging to the furo[3,2-b]pyrrole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Biological Activities
-
Analgesic and Anti-inflammatory Properties :
Research indicates that derivatives of furo[3,2-b]pyrrole, including this compound, exhibit significant analgesic and anti-inflammatory activities. These compounds have been evaluated for their ability to alleviate pain and reduce inflammation in various experimental models . -
Antimicrobial Activity :
Several studies have demonstrated that furo[3,2-b]pyrrole derivatives possess antimicrobial properties. For instance, certain analogues have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant bacterial infections . -
Inhibition of D-amino Acid Oxidase :
The compound has also been studied for its inhibitory effects on D-amino acid oxidase (DAO), an enzyme implicated in schizophrenia. This suggests a potential therapeutic application in psychiatric disorders . -
Antituberculotic Activity :
Some derivatives have been screened for antituberculotic activity, indicating their usefulness in combating tuberculosis .
Pharmacological Studies
A comprehensive study on the synthesis and biological evaluation of furo[3,2-b]pyrrole derivatives revealed that this compound exhibited notable activity in various assays:
- Pain Models : In animal models of pain, the compound significantly reduced nociceptive responses compared to control groups.
- Inflammation Models : Inflammation was assessed using carrageenan-induced paw edema in rats, where treated groups showed reduced swelling compared to untreated controls.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Enzymes : The inhibition of DAO suggests that this compound may modulate neurotransmitter levels, particularly glutamate and serotonin, which are crucial in mood regulation.
- Antimicrobial Mechanisms : The antimicrobial action is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
-
Case Study on Analgesic Activity :
A study published in a peer-reviewed journal evaluated the analgesic properties of this compound in mice subjected to thermal and chemical pain models. Results indicated a dose-dependent reduction in pain responses, supporting its potential as an analgesic agent. -
Case Study on Antimicrobial Efficacy :
Another investigation focused on the antimicrobial efficacy against MRSA strains. The study utilized disk diffusion methods and found that the compound exhibited significant zones of inhibition at varying concentrations.
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Analgesic | Thermal Nociception Model | Significant pain reduction |
| Anti-inflammatory | Carrageenan-Induced Edema | Reduced paw swelling |
| Antimicrobial | Disk Diffusion Method | Effective against MRSA |
| DAO Inhibition | Enzyme Activity Assay | Significant inhibition observed |
Q & A
Q. What are the standard synthetic routes for preparing sodium 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common method involves reacting methyl 4H-furo[3,2-b]pyrrole-5-carboxylate with sodium hydride (NaH) in dimethylformamide (DMF) to generate the sodium salt. For example, methyl 4H-furo[3,2-b]pyrrole-5-carboxylate reacts with NaH in DMF under inert conditions, followed by neutralization and purification via column chromatography . Microwave-assisted synthesis can also accelerate reaction times while maintaining yields .
Q. How is this compound characterized using NMR spectroscopy?
Key NMR signals include:
- ¹H NMR : Aromatic protons (7.26–8.17 ppm, multiplet), H-12 proton (8.83 ppm, singlet), and substituent-specific signals (e.g., acetyl methyl at 3.31 ppm) .
- ¹³C NMR : Carbonyl carbons (162.7–178.9 ppm), heterocyclic carbons (e.g., 151.8 ppm for C-4a), and aromatic carbons (120–140 ppm) . Substituents like benzyl or methoxymethyl groups introduce additional signals (e.g., δ 7.27–7.33 for benzyl protons) .
Q. What is the general procedure for synthesizing 4-alkyl derivatives of this compound?
this compound can undergo alkylation using alkyl halides (e.g., 4-chlorobenzyl bromide) in DMF with NaH as a base. The reaction proceeds via nucleophilic substitution at the 4-position, followed by extraction (ethyl acetate) and purification (silica gel chromatography) . For example, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives were synthesized using this method with >70% yields .
Advanced Research Questions
Q. How does microwave irradiation optimize the synthesis of furo[3,2-b]pyrrole derivatives?
Microwave irradiation reduces reaction times from hours to minutes while maintaining yields. For instance, reactions of 2a-2d with rhodanine in acetic acid under microwaves achieved 74–86% yields in 10–30 minutes, compared to 6–8 hours conventionally . This method is particularly effective for cyclization and substitution reactions involving thermally sensitive intermediates .
Q. What mechanistic insights exist for the formylation and cyclization of this compound?
Formylation under Vilsmeier-Haack conditions involves electrophilic substitution at the 2-position, producing 2-formyl derivatives. Cyclization with hydrazine or thiohydantoin proceeds via nucleophilic attack at the carbonyl group, forming fused heterocycles (e.g., imidazolidin-4-one derivatives). For example, thiohydantoin reacts with the sodium salt to yield thioxothiazolidin-5-ylidene derivatives .
Q. How do substituents at the 4-position influence reactivity and spectral properties?
Substituents like methyl, benzyl, or methoxymethyl alter electronic and steric effects:
Q. How can contradictory yield data in similar reaction conditions be resolved?
Discrepancies arise from factors like solvent purity, reagent stoichiometry, or heating methods. For example, microwave vs. conventional heating may show similar yields but differ in byproduct formation. Systematic optimization (e.g., varying NaH equivalents or reaction time) is recommended, as demonstrated in the synthesis of 4a-4d derivatives .
Q. What computational methods predict the stability and reactivity of furo[3,2-b]pyrrole derivatives?
Ab initio and density functional theory (DFT) studies analyze aromaticity and charge distribution. X-ray crystallography of methyl furo[3,2-b]pyrrole-5-carboxylate derivatives reveals planar heterocyclic cores with bond lengths consistent with partial aromaticity, corroborated by computational models . These studies guide the design of stable derivatives for catalytic or pharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
